molecular formula C16H25FN2O2S B2931721 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide CAS No. 946291-65-2

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2931721
CAS No.: 946291-65-2
M. Wt: 328.45
InChI Key: KEWAFTRKFJJLBG-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, an isopropylpiperidinyl group, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine derivative: The starting material, 1-isopropylpiperidine, is reacted with formaldehyde and a suitable amine to form the N-((1-isopropylpiperidin-4-yl)methyl) intermediate.

    Sulfonamide formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the sulfonamide.

    Reduction: Reduced forms of the sulfonamide.

    Substitution: Substituted derivatives where the fluorine atom is replaced by another group.

Scientific Research Applications

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industry: It is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
  • N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide
  • 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-benzenesulfonamide

Uniqueness

4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The combination of the isopropylpiperidinyl group and the methylbenzenesulfonamide moiety also contributes to its distinct characteristics compared to similar compounds.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2O2S/c1-12(2)19-8-6-14(7-9-19)11-18-22(20,21)15-4-5-16(17)13(3)10-15/h4-5,10,12,14,18H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWAFTRKFJJLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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